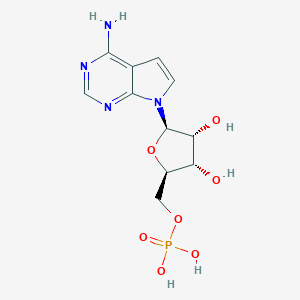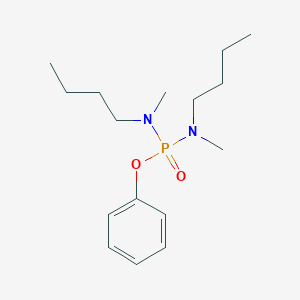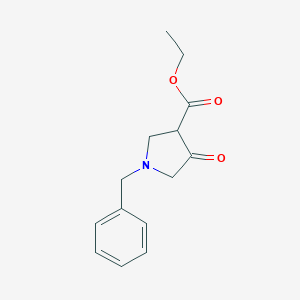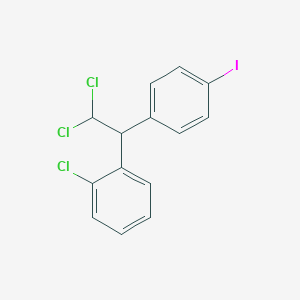
1-(2-Chlorophenyl)-1-(4-iodophenyl)-2,2-dichloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-1-(4-iodophenyl)-2,2-dichloroethane, commonly known as o,p'-DDT, is a synthetic organic compound that has been widely used as an insecticide. It belongs to the group of organochlorine pesticides, which are known for their persistence in the environment and their potential to accumulate in the food chain. Despite being banned in many countries due to its harmful effects on the environment and human health, o,p'-DDT is still used in some parts of the world for the control of malaria-carrying mosquitoes.
Wirkmechanismus
O,p'-DDT acts by disrupting the nervous system of insects, leading to paralysis and death. It works by binding to the sodium channels in the nerve cells, preventing the normal flow of sodium ions and disrupting the normal function of the nervous system.
Biochemische Und Physiologische Effekte
O,p'-DDT has been shown to have a range of biochemical and physiological effects on living organisms. It has been linked to the disruption of hormone systems, including the estrogen and androgen receptors, as well as the thyroid hormone system. It has also been shown to affect the immune system, the liver, and the kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
O,p'-DDT has been used in laboratory experiments to investigate the effects of organochlorine pesticides on living organisms. Its advantages include its high potency as an insecticide, its persistence in the environment, and its potential to bioaccumulate in living organisms. However, its use in laboratory experiments is limited by its toxicity and potential to cause harm to both humans and the environment.
Zukünftige Richtungen
Future research on o,p'-DDT should focus on the development of safer and more effective alternatives for the control of malaria-carrying mosquitoes. It should also investigate the long-term effects of exposure to organochlorine pesticides on human health, as well as their effects on the environment and the ecosystem. Finally, research should aim to develop better methods for the detection and monitoring of organochlorine pesticides in the environment and in living organisms.
Synthesemethoden
The synthesis of o,p'-DDT involves the reaction of 2-chlorobenzaldehyde with 4-iodoaniline in the presence of a base, followed by the addition of chloral hydrate and hydrochloric acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
O,p'-DDT has been extensively studied for its insecticidal properties and its effects on the environment and human health. It has been used in scientific research to investigate the mechanisms of action of organochlorine pesticides, their persistence in the environment, and their potential to bioaccumulate in living organisms.
Eigenschaften
CAS-Nummer |
16608-69-8 |
|---|---|
Produktname |
1-(2-Chlorophenyl)-1-(4-iodophenyl)-2,2-dichloroethane |
Molekularformel |
C14H10Cl3I |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1-chloro-2-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl3I/c15-12-4-2-1-3-11(12)13(14(16)17)9-5-7-10(18)8-6-9/h1-8,13-14H |
InChI-Schlüssel |
QMDANTHGDUCXOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)I)C(Cl)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)I)C(Cl)Cl)Cl |
Andere CAS-Nummern |
16608-69-8 |
Synonyme |
1-(2-chlorophenyl)-1-(4-iodophenyl)-2,2-dichloroethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



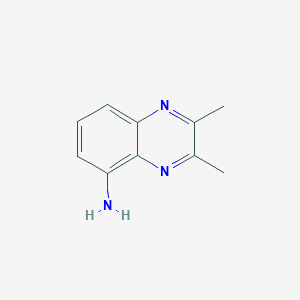
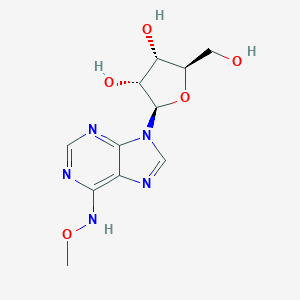
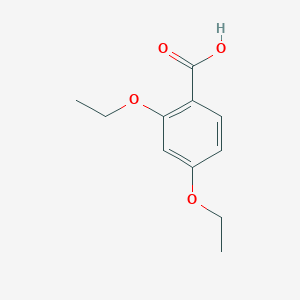
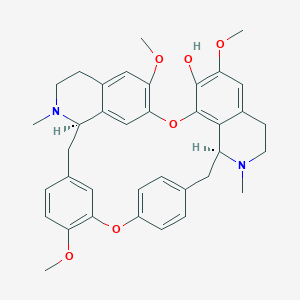
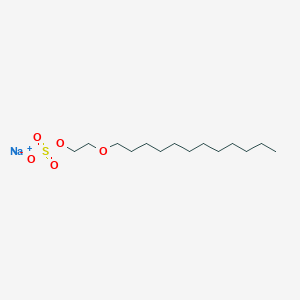
![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
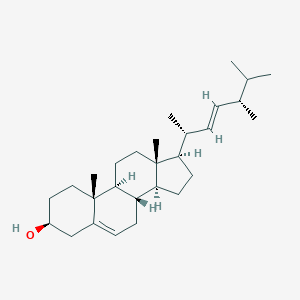
![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)
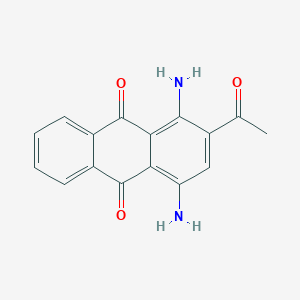
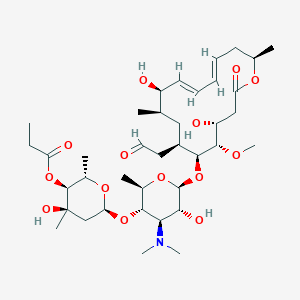
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
